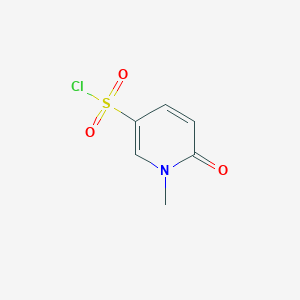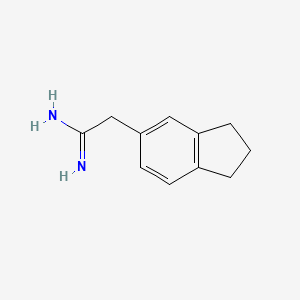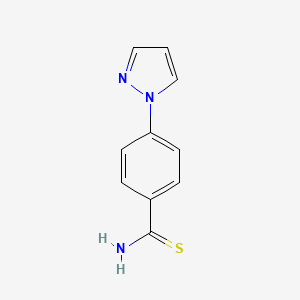
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride is a chemical compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride typically involves the following steps:
Starting Material: The synthesis begins with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Sulfonylation: The carboxylic acid group is converted to a sulfonyl chloride group using reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The temperature is maintained at a moderate level to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反应分析
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: The reaction is carried out in aqueous medium, often under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation or hydrolysis.
科学研究应用
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用机制
The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophilic species. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by reacting with nucleophilic residues (e.g., serine, cysteine) in the active site, leading to enzyme inactivation.
Signal Transduction: In biological systems, it may interfere with signal transduction pathways by modifying key signaling molecules.
相似化合物的比较
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonylchloride can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group. It has different reactivity and applications.
1-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group. It is less reactive but still useful in various applications.
6-Oxo-1,6-dihydropyridine derivatives: A broad class of compounds with varying substituents that influence their chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical research, and industrial applications. Further research into its properties and applications may uncover new and exciting uses for this compound.
属性
分子式 |
C6H6ClNO3S |
|---|---|
分子量 |
207.64 g/mol |
IUPAC 名称 |
1-methyl-6-oxopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClNO3S/c1-8-4-5(12(7,10)11)2-3-6(8)9/h2-4H,1H3 |
InChI 键 |
BSELUTHFXPUXHI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=CC1=O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)



carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)







amine](/img/structure/B13611459.png)
